Pentanoyl-CoA

Short-chain acyl-CoA dehydrogenase Pseudomonas putida Substrate specificity

Pentanoyl-CoA (valeryl-CoA, C5:0-CoA) is the irreplaceable C5 acyl-CoA for β-oxidation research. Substituting with butyryl-CoA (C4) or hexanoyl-CoA (C6) introduces up to 10‑fold kinetic errors. This compound yields 0.86 U/mg SCAD activity vs. 0.47 U/mg for butyryl-CoA, and shows >8‑fold higher catalytic efficiency in aldehyde dehydrogenase assays. Essential for SCAD deficiency studies, valerate pathway engineering, and ACAD selectivity mapping. Available in free acid and sodium salt forms at ≥95% purity. Request custom packaging and bulk pricing.

Molecular Formula C26H44N7O17P3S
Molecular Weight 851.7 g/mol
Cat. No. B1250657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanoyl-CoA
Synonymscoenzyme A, valeryl-
valeryl-CoA
valeryl-coenzyme A
Molecular FormulaC26H44N7O17P3S
Molecular Weight851.7 g/mol
Structural Identifiers
SMILESCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C26H44N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,36-37H,4-12H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1
InChIKeyRXUATCUKICAIOA-ZMHDXICWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentanoyl-CoA: Procurement and Differentiation Guide for Short-Chain Acyl-CoA Intermediates


Pentanoyl-CoA (also referred to as valeryl-CoA, valeryl-coenzyme A, C5:0-CoA) is a short-chain fatty acyl-CoA thioester comprising a five-carbon saturated acyl chain conjugated to coenzyme A via a thioester bond. It functions as an obligate intermediate in mitochondrial β-oxidation of odd-chain fatty acids and in the catabolism of specific branched-chain amino acids [1]. Its molecular formula is C₂₆H₄₄N₇O₁₇P₃S with an exact mass of 851.17 Da [2]. While often grouped generically with short-chain acyl-CoAs (C2–C6), its distinct chain length confers discrete kinetic and enzymatic selectivities that are not interchangeable with more common analogs like butyryl-CoA or hexanoyl-CoA in experimental settings.

Why Generic Short-Chain Acyl-CoA Substitution Fails: The Criticality of Chain-Length Specificity for Pentanoyl-CoA


Substituting pentanoyl-CoA with butyryl-CoA (C4) or hexanoyl-CoA (C6) based solely on cost or availability introduces significant experimental confounders. Acyl-CoA chain length is the primary determinant of enzyme active-site recognition, turnover rate (k_cat), and binding affinity (K_m). The differential activity observed across multiple enzyme families—including short-chain acyl-CoA dehydrogenase (SCAD) and acylating aldehyde dehydrogenases—demonstrates that a single methylene (-CH₂-) difference can alter catalytic efficiency by up to 10-fold [1]. Furthermore, pentanoyl-CoA exhibits distinct behavior as a competitive inhibitor in certain β-oxidation assays compared to its C4 counterpart, making generic substitution scientifically invalid [2].

Pentanoyl-CoA Quantitative Evidence Guide: Head-to-Head Kinetic and Enzymatic Differentiation Data


Pentanoyl-CoA Exhibits 1.8-Fold Higher Specific Activity than Butyryl-CoA in Bacterial Short-Chain Acyl-CoA Dehydrogenase

In a purified recombinant short-chain acyl-CoA dehydrogenase (SCAD) from Pseudomonas putida, pentanoyl-CoA demonstrated a specific activity of 0.86 U/mg, which is 1.8-fold higher than that observed for butyryl-CoA (0.47 U/mg) under identical assay conditions. In contrast, hexanoyl-CoA (C6) exhibited only 0.13 U/mg, representing an 86% reduction in activity compared to pentanoyl-CoA [1]. This establishes pentanoyl-CoA, not butyryl-CoA, as the optimal C5 substrate for this enzyme class in bacterial systems.

Short-chain acyl-CoA dehydrogenase Pseudomonas putida Substrate specificity

Pentanoyl-CoA Metabolism Rate in Mammalian SCAD is 1.8-Fold Higher than Propanoyl-CoA and 5.4-Fold Higher than Hexanoyl-CoA

Studies on mammalian short-chain acyl-CoA dehydrogenase (SCAD) from beef liver revealed that pentanoyl-CoA is metabolized at a relative rate of 54%, compared to the maximal rate (100%) set by butyryl-CoA. This rate is 1.8-fold higher than propanoyl-CoA (C3, 30%) and 5.4-fold higher than hexanoyl-CoA (C6, ~10%) in rat SCAD [1][2]. Notably, later studies indicated that pentanoyl-CoA actually exhibits the highest activity with some SCAD isoforms, surpassing butyryl-CoA [1].

Mammalian SCAD Beta-oxidation Substrate selectivity

Pentanoyl-CoA Conversion is 8-Fold More Efficient than Acetyl-CoA in Bacterial Prenal Dehydrogenase

In the CoA-acylating prenal dehydrogenase from Aquincola tertiaricarbonis, the enzyme exhibits a remarkable preference for C5 substrates. Kinetic analysis demonstrated that conversion of valeryl-CoA (pentanoyl-CoA) is >8-fold more efficient than conversion of acetyl-CoA (C2). Furthermore, the corresponding aldehyde form (valeraldehyde) was >100-fold more efficient than acetaldehyde [1].

Acylating aldehyde dehydrogenase Biocatalysis Biofuel production

Pentanoyl-CoA Exhibits 2.6-Fold Higher Catalytic Efficiency than Butyryl-CoA in C. elegans Isovaleryl-CoA Dehydrogenase

Recombinant Caenorhabditis elegans isovaleryl-CoA dehydrogenase (IVD) was tested against a panel of straight-chain acyl-CoAs. While isovaleryl-CoA (C5-branched) remains the native substrate (K_m = 2.5 μM; k_cat/K_m = 56.9), the straight-chain analog pentanoyl-CoA (valeryl-CoA) demonstrated a catalytic efficiency (k_cat/K_m) of 13.7 μM⁻¹·min⁻¹. This is 10.5-fold higher than butyryl-CoA (C4, 1.3) and 4.3-fold higher than hexanoyl-CoA (C6, 3.2) [1].

Isovaleryl-CoA dehydrogenase Leucine catabolism Enzyme promiscuity

Pentanoyl-CoA Demonstrates Highest Affinity (K_m = 7 μM) Among Straight-Chain Acyl-CoAs in DmdC1 Dehydrogenase

The DmdC1 dehydrogenase from Ruegeria pomeroyi DSS-3, an enzyme involved in dimethylsulfoniopropionate (DMSP) demethylation, was profiled against various short-chain acyl-CoAs. Pentanoyl-CoA (valeryl-CoA) exhibited the highest binding affinity among straight-chain substrates with a K_m of 7 μM, which is 2.7-fold lower (tighter binding) than butyryl-CoA (K_m = 19 μM) and 1.6-fold lower than caproyl-CoA (C6, K_m = 11 μM) [1].

DmdC1 dehydrogenase Marine microbiology Substrate affinity

Pentanoyl-CoA Acts as an Equally Effective Competitive Inhibitor of Butyryl-CoA Dehydrogenase Compared to Pent-4-enoyl-CoA

In mechanistic studies of β-oxidation inhibition, n-pentanoyl-CoA (the saturated C5-CoA) was found to be equally effective as a competitive inhibitor of butyryl-CoA dehydrogenase when compared to pent-4-enoyl-CoA, the unsaturated analog [1]. Both compounds competed with butyryl-CoA and palmitoyl-CoA for the active sites of short-chain and medium-chain acyl-CoA dehydrogenases, respectively.

Beta-oxidation Competitive inhibition Mechanistic enzymology

Pentanoyl-CoA: Validated Research and Industrial Application Scenarios


Kinetic Characterization of Short-Chain Acyl-CoA Dehydrogenase (SCAD) Isoforms

Pentanoyl-CoA is the preferred substrate for quantifying the specific activity of bacterial and certain mammalian SCAD isoforms. As demonstrated in the evidence above, pentanoyl-CoA yields a specific activity of 0.86 U/mg in Pseudomonas putida SCAD (vs. 0.47 U/mg for butyryl-CoA) [1]. For laboratories purifying recombinant SCAD or studying SCAD deficiency, pentanoyl-CoA provides a robust, high-signal assay substrate that enhances sensitivity and dynamic range compared to standard butyryl-CoA assays.

Engineering of C5 Biofuel and Biochemical Production Pathways

In metabolic engineering of microorganisms for the production of valerate, pentanol, or related C5 chemicals, pentanoyl-CoA is the critical pathway intermediate. The kinetic data from CoA-acylating prenal dehydrogenase confirms that enzymes in these pathways exhibit >8-fold higher catalytic efficiency with pentanoyl-CoA/valeraldehyde compared to their C2 counterparts [2]. Procuring high-purity pentanoyl-CoA is essential for in vitro pathway prototyping, enzyme evolution campaigns, and accurate LC-MS/MS-based metabolomic flux analysis in engineered strains.

Investigation of Substrate Promiscuity in Acyl-CoA Dehydrogenase (ACAD) Family Enzymes

Pentanoyl-CoA serves as a precise molecular probe for delineating the chain-length specificity boundaries of ACAD family members. In C. elegans IVD, it is the most efficient straight-chain substrate (k_cat/K_m = 13.7 μM⁻¹·min⁻¹, 10.5-fold higher than butyryl-CoA) [3]. In DmdC1 dehydrogenase, it exhibits the highest affinity (K_m = 7 μM) among straight-chain substrates [4]. Researchers investigating the structural determinants of substrate selectivity or the evolutionary divergence of ACADs require pentanoyl-CoA to map the transition between short- and medium-chain specificities.

Mechanistic Studies of Fatty Acid β-Oxidation Inhibition

Pentanoyl-CoA is a validated tool compound for competitive inhibition studies of mitochondrial β-oxidation enzymes. It acts as an equally effective competitive inhibitor of both butyryl-CoA dehydrogenase and octanoyl-CoA dehydrogenase when compared to the toxic metabolite pent-4-enoyl-CoA [5]. This makes it an indispensable saturated control for dissecting the mechanism of hypoglycemic toxins and for screening potential therapeutic inhibitors of fatty acid oxidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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